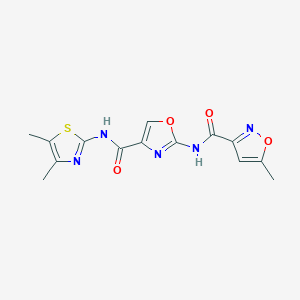

![molecular formula C20H25N3OS B2893284 1-Adamantyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-32-4](/img/structure/B2893284.png)

1-Adamantyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Adamantyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone” is a complex organic compound. It contains an adamantyl group, which is a type of bulky, three-dimensional structure derived from adamantane . The compound also contains a pyridin-3-ylmethylsulfanyl group and a 4,5-dihydroimidazol-1-yl group . These groups are attached to a methanone backbone .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the adamantyl group, the pyridin-3-ylmethylsulfanyl group, and the 4,5-dihydroimidazol-1-yl group . The exact methods for synthesizing this compound are not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantyl group, which is a three-dimensional, cage-like structure . The pyridin-3-ylmethylsulfanyl and 4,5-dihydroimidazol-1-yl groups would add additional complexity to the structure .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the adamantyl group, which is known for its high reactivity . This high reactivity could make the compound useful as a starting material for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the adamantyl group. For example, adamantyl groups are known to confer thermal stability to the compounds they are part of . The exact physical and chemical properties of this specific compound are not available in the retrieved papers.Scientific Research Applications

Interaction and Synthesis of Heterocyclic Compounds

The interaction of nitrosochlorides based on 2-alkylidene adamantanes with 1H-azoles in a pyridine medium produces α-azolyl oximes of the adamantane series, indicating the compound's utility in synthesizing heterocyclic compounds with potential biological activity (Krasnikov et al., 2014).

Synthesis of Adamantylated Pyrimidines

The use of adamantane derivatives in the Biginelli reaction for preparing adamantylated pyrimidines showcases the compound's relevance in creating molecules with potential pharmaceutical applications (Lashmanova et al., 2016).

Novel Tetrahydropyrimidine–Adamantane Hybrids

The synthesis of novel (3-((3s,5s,7s)-adamantan-1-yl)-1-alkyl/aralkyl/aryl-1,2,3,4-tetrahydroyrimidin-5-yl)(aryl)methanones demonstrates the compound's role in developing new anti-inflammatory agents, highlighting its potential in medicinal chemistry (Kalita et al., 2015).

Structural and Photophysical Features of Pincer Luminophores

Research into the structural and photophysical features of PtII complexes featuring pincer luminophores with adamantyl substituents underlines the compound's significance in the development of highly luminescent materials, which are crucial for optoelectronic applications (Galstyan et al., 2015).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles for antimicrobial and antioxidant activities reveal the compound's potential in creating new antimicrobial agents (Kadi et al., 2007).

Future Directions

The future research directions for this compound could include further investigation into its synthesis, its physical and chemical properties, and its potential applications. For example, due to the high reactivity of the adamantyl group, this compound could potentially be used as a starting material for the synthesis of various functional adamantane derivatives .

properties

IUPAC Name |

1-adamantyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c24-18(20-9-15-6-16(10-20)8-17(7-15)11-20)23-5-4-22-19(23)25-13-14-2-1-3-21-12-14/h1-3,12,15-17H,4-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHDFAQUMZJNJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2893202.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2893205.png)

![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-(oxan-4-yl)propanamide](/img/structure/B2893206.png)

![3-(2-Chlorophenyl)-5-{1-[(4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2893209.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-hydroxy-4-methylbenzoate](/img/structure/B2893210.png)

![4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide](/img/structure/B2893211.png)

![Diethyl 2-{2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate](/img/structure/B2893212.png)

![Ethyl 4-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2893213.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2893217.png)

![{[8,9-Dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2893218.png)

![2-[(2-chlorophenyl)sulfinyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2893221.png)